molecular formula C11H11ClN2OS B6242836 N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide CAS No. 2411265-42-2

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide

Cat. No.: B6242836
CAS No.: 2411265-42-2
M. Wt: 254.7
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Description

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreOne common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as iodine and samarium triflate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various amide derivatives, while oxidation reactions can produce sulfoxides and sulfones .

Scientific Research Applications

N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes. The compound may also interact with DNA and proteins, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • 6-Chlorobenzothiazole
  • 2-Mercaptobenzothiazole

Uniqueness

What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloroacetamide group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2411265-42-2

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.7

Purity

91

Origin of Product

United States

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